molecular formula C15H16ClNOS B5692363 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol

3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol

Cat. No. B5692363
M. Wt: 293.8 g/mol
InChI Key: RDETVDDXKLRGJM-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiol-containing compound that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer development.
Biochemical and Physiological Effects
Studies have shown that 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol in lab experiments is its ability to modulate multiple signaling pathways in cells. This makes it a potentially useful tool for studying various biological processes. However, one limitation is that the compound may have off-target effects on other cellular processes, which could complicate data interpretation.

Future Directions

There are several future directions for research on 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol. One direction is to further investigate its potential as a fluorescent probe for metal ion detection in biological systems. Another direction is to explore its potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Additionally, more research is needed to fully understand its mechanism of action and potential off-target effects in cells.

Synthesis Methods

The synthesis of 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol has been reported in several studies. One of the most common methods involves the reaction of 3-chloro-2-buten-1-ol with 8-methoxy-2-methyl-4-quinolinecarbaldehyde in the presence of a thiol catalyst. The reaction results in the formation of the desired product with a yield of around 60-70%.

Scientific Research Applications

3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

3-[(Z)-3-chlorobut-2-enyl]-8-methoxy-2-methyl-1H-quinoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNOS/c1-9(16)7-8-11-10(2)17-14-12(15(11)19)5-4-6-13(14)18-3/h4-7H,8H2,1-3H3,(H,17,19)/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDETVDDXKLRGJM-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)C2=C(N1)C(=CC=C2)OC)CC=C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=S)C2=C(N1)C(=CC=C2)OC)C/C=C(/C)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Z)-3-chlorobut-2-enyl]-8-methoxy-2-methyl-1H-quinoline-4-thione

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